molecular formula C8H11IN2O B594988 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole CAS No. 1311197-82-6

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B594988
CAS No.: 1311197-82-6
M. Wt: 278.093
InChI Key: FMLVAXQYSRRRBO-UHFFFAOYSA-N
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Description

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
  • 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the pyrazole ring with the tetrahydro-2H-pyran-2-yl group and the iodine atom makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-iodo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVAXQYSRRRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716705
Record name 5-Iodo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-82-6
Record name 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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